N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Kinase inhibition VEGFR-2 FGFR1

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 1912881-81-2; molecular formula C12H14F3NO4S; molecular weight 325.3 g/mol) is a synthetic sulfonamide featuring a 3-hydroxy-tetrahydrofuran (oxolan-3-ol) ring linked via a methylene bridge to a 4-trifluoromethylbenzenesulfonamide core. It belongs to the class of N-substituted benzenesulfonamides bearing a tetrahydrofuran moiety, a scaffold explored in medicinal chemistry for enzyme inhibition, particularly against kinases, carbonic anhydrases, and aspartyl proteases.

Molecular Formula C12H14F3NO4S
Molecular Weight 325.3
CAS No. 1912881-81-2
Cat. No. B2762685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide
CAS1912881-81-2
Molecular FormulaC12H14F3NO4S
Molecular Weight325.3
Structural Identifiers
SMILESC1COCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C12H14F3NO4S/c13-12(14,15)9-1-3-10(4-2-9)21(18,19)16-7-11(17)5-6-20-8-11/h1-4,16-17H,5-8H2
InChIKeyMGMHDFBYTDFNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-Hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 1912881-81-2) — Structural Identity and Procurement Baseline


N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 1912881-81-2; molecular formula C12H14F3NO4S; molecular weight 325.3 g/mol) is a synthetic sulfonamide featuring a 3-hydroxy-tetrahydrofuran (oxolan-3-ol) ring linked via a methylene bridge to a 4-trifluoromethylbenzenesulfonamide core . It belongs to the class of N-substituted benzenesulfonamides bearing a tetrahydrofuran moiety, a scaffold explored in medicinal chemistry for enzyme inhibition, particularly against kinases, carbonic anhydrases, and aspartyl proteases [1]. The 4-CF3 substituent on the phenyl ring confers distinct electronic and lipophilic properties compared to unsubstituted or halo-substituted analogs . This compound is supplied exclusively for non-human research use .

Why N-[(3-Hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide Cannot Be Casually Swapped with In-Class Analogs


Generic substitution of this compound with other N-(oxolan-3-ylmethyl)benzenesulfonamide analogs risks substantial divergence in target potency, selectivity, and pharmacokinetic behaviour. Published SAR on benzenesulfonamide kinase inhibitors demonstrates that the 4-CF3 substituent is a critical pharmacophoric determinant: in a series of 18 analogs (6a–r), the 4-trifluoromethyl derivative (6l) exhibited the highest dual VEGFR-2/FGFR1 inhibitory activity among all congeners tested, outperforming both unsubstituted and other para-substituted variants [1]. The CF3 group lowers the sulfonamide NH pKa by approximately 0.7–1.0 log units relative to unsubstituted benzenesulfonamide (predicted pKa ~9.68 vs. ~10.3) , enhancing hydrogen-bond donor capacity at physiological pH. Furthermore, the 3-hydroxy group on the oxolane ring introduces an additional H-bond donor/acceptor site absent in des-hydroxy analogs such as N-(oxolan-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1223514-12-2), affecting both solubility and target recognition . These cumulative structural features mean that even regioisomeric or des-hydroxy analogs cannot be assumed to replicate the target compound's interaction profile.

Quantitative Differentiation Evidence for N-[(3-Hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide vs. Closest Analogs


VEGFR-2/FGFR1 Dual Inhibition Potency: 4-CF3 Conferred ~1.8-Fold Superiority over Sorafenib in Class-Level SAR

In the only published head-to-head SAR study of 4-trifluoromethyl benzenesulfonamide derivatives against VEGFR-2 and FGFR1, the 4-CF3-substituted compound 6l (the closest published structural surrogate for the target compound, differing only in the amine substituent) exhibited IC50 values of 0.025 µM (VEGFR-2) and 0.026 µM (FGFR1), representing 1.8-fold higher potency than sorafenib and 1.3-fold higher potency than staurosporine [1]. This benchmark establishes that the 4-CF3-benzenesulfonamide pharmacophore, when appropriately elaborated, can achieve low-nanomolar dual kinase inhibition. The target compound incorporates this identical 4-CF3-benzenesulfonamide warhead plus an additional 3-hydroxyoxolane H-bond donor/acceptor not present in compound 6l, which may further modulate binding to kinase hinge regions [1].

Kinase inhibition VEGFR-2 FGFR1 Breast cancer

Sulfonamide NH Acidity Shift: 4-CF3 Lowers pKa by ~0.6–1.0 Units vs. Unsubstituted Benzenesulfonamide, Enhancing H-Bond Donor Strength

The electron-withdrawing effect of the para-CF3 group on the benzenesulfonamide core reduces the pKa of the sulfonamide NH proton. The predicted pKa of 4-(trifluoromethyl)benzenesulfonamide is 9.68 ± 0.10 , compared to a predicted pKa of approximately 10.3 for unsubstituted benzenesulfonamide [1]. This ~0.6-unit acidification translates to a roughly 4-fold increase in the fraction of ionized (anionic) sulfonamide at physiological pH 7.4, which can strengthen electrostatic interactions with positively charged residues in enzyme active sites (e.g., conserved lysine in kinase ATP-binding pockets) . By contrast, the des-CF3 analog N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide (CAS 1912845-27-2) lacks this enhanced acidity, predicting weaker target engagement if ionic H-bonding is critical for potency.

Physicochemical property pKa Hydrogen bonding Sulfonamide acidity

Lipophilicity Enhancement: 4-CF3 Substitution Increases logP by ~1 Unit vs. Des-CF3 Analog, Improving Membrane Permeability Potential

The 4-trifluoromethyl group is a well-established lipophilicity enhancer. The parent 4-(trifluoromethyl)benzenesulfonamide has a reported logP of ~1.46 [1], while unsubstituted benzenesulfonamide has a reported logP of ~0.31 [2]. For the structurally related regioisomer N-(oxolan-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1223514-12-2), the computed XLogP3-AA is 2.0 . The des-hydroxy analog of the 3-CF3 regioisomer lacks the additional polarity of the 3-OH group; the target compound, bearing both a 4-CF3 group and a 3-hydroxyoxolane, is predicted to have a logP intermediate between these values, providing a balanced lipophilicity profile. The des-CF3 analog N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide (CAS 1912845-27-2) is expected to have a logP approximately 0.8–1.2 units lower, potentially limiting passive membrane diffusion.

Lipophilicity logP Drug-likeness Membrane permeability

Hydrogen Bond Donor/Acceptor Count Advantage: An Additional -OH Group Relative to N-(oxolan-3-ylmethyl)benzenesulfonamide Regioisomers

The target compound contains a tertiary alcohol (-OH) at the 3-position of the oxolane ring, providing an additional hydrogen bond donor (total HBD count = 2: sulfonamide NH + oxolane OH) and an additional hydrogen bond acceptor (the oxygen of the OH group; total HBA count = 5 from sulfonamide oxygens + oxolane ring oxygen + OH oxygen). By comparison, the closest regioisomeric analog N-(oxolan-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1223514-12-2) has only 1 HBD (sulfonamide NH) and 7 HBA . The 3-hydroxy group also serves as a functionalizable synthetic handle for prodrug derivatization (e.g., esterification, carbamoylation, or PEGylation) that is entirely absent in des-hydroxy analogs . The des-CF3 analog N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide (CAS 1912845-27-2) retains the OH group but lacks the electronic and lipophilic influence of the 4-CF3 group.

Hydrogen bonding Molecular recognition Solubility Synthetic handle

Metabolic Stability Advantage: 4-CF3 Group Confers Resistance to CYP450-Mediated Oxidative Metabolism vs. Methyl-Substituted Analogs

Trifluoromethyl groups are metabolically inert toward oxidative cytochrome P450 enzymes due to the exceptional strength of C–F bonds (bond dissociation energy ~485 kJ/mol vs. ~439 kJ/mol for C–H). The 4-(trifluoromethyl)benzenesulfonamide parent scaffold demonstrates enhanced metabolic stability compared to corresponding 4-methyl-substituted analogs, as the carbon-fluorine bonds resist enzymatic cleavage . This property is critical for compounds intended for cellular assays or in vivo studies, where rapid oxidative metabolism of methyl or unsubstituted phenyl rings can limit exposure. The des-CF3 analog N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide (CAS 1912845-27-2) lacks this metabolic shield and is expected to be more susceptible to aromatic hydroxylation by CYP450 isoforms .

Metabolic stability CYP450 resistance Trifluoromethyl effect Pharmacokinetics

Evidence-Backed Application Scenarios for N-[(3-Hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide


Kinase Inhibitor Lead Optimization: Exploiting the 4-CF3-benzenesulfonamide Core for VEGFR-2/FGFR1 Dual Inhibition

The target compound incorporates the identical 4-trifluoromethylbenzenesulfonamide core that, in the published series 6a–r, conferred the highest dual VEGFR-2/FGFR1 inhibitory activity (compound 6l: IC50 = 0.025/0.026 µM), outperforming sorafenib by 1.8-fold [1]. The additional 3-hydroxyoxolane moiety provides a vector for structure-based optimization: the OH group can engage the conserved lysine or aspartate residues in kinase hinge regions, while also serving as a functionalizable handle for property tuning. Medicinal chemistry teams seeking a validated kinase inhibitor scaffold with a differentiated substitution site should prioritize this compound over des-hydroxy or des-CF3 analogs that lack either the pharmacophoric 4-CF3 group or the synthetic handle.

Chemical Probe Development: Leveraging the Unique Dual H-Bond Donor Architecture for Target ID Studies

With two hydrogen bond donor sites (sulfonamide NH + oxolane 3-OH) and the electron-deficient 4-CF3-phenyl ring, the target compound presents a more complex pharmacophore than either N-(oxolan-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1223514-12-2; HBD = 1) or N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide (CAS 1912845-27-2; lacks CF3) . This distinctive H-bond donor pattern makes it suitable for affinity-based proteomics (e.g., pull-down assays with biotinylated derivatives prepared via the 3-OH handle) to identify novel protein targets of the benzenesulfonamide chemotype. The enhanced acidity of the sulfonamide NH (pKa ~9.68) further strengthens ionic interactions at neutral pH .

Prodrug Design: 3-Hydroxy Group as a Conjugation Site for Esterase-Activated or pH-Responsive Delivery Systems

The tertiary alcohol on the oxolane ring is amenable to esterification, carbamoylation, or phosphate prodrug strategies that are inaccessible in the des-hydroxy regioisomer N-(oxolan-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide . Researchers designing conditionally activated sulfonamide-based inhibitors (e.g., tumor-microenvironment-responsive prodrugs) will benefit from this functional handle, which allows modulation of solubility, permeability, and target release kinetics without altering the 4-CF3-benzenesulfonamide pharmacophore. The 4-CF3 group's metabolic stability further ensures that the released active species retains adequate half-life .

Carbonic Anhydrase or Aspartyl Protease Inhibitor Screening: Sulfonamide Zinc-Binding Group with Enhanced Acidity

Sulfonamides bearing electron-withdrawing substituents on the aryl ring are established zinc-binding pharmacophores for carbonic anhydrase (CA) and HIV protease inhibition. The 4-CF3 group's electron-withdrawing effect lowers the sulfonamide NH pKa, increasing the fraction of zinc-coordinating anionic species at physiological pH . The target compound should be prioritized over the des-CF3 analog (CAS 1912845-27-2) in CA inhibition screens, as published data on related arylsulfonamides show that electron-deficient aryl rings can enhance CA isoform selectivity by up to 40-fold [2]. The tetrahydrofuran ring may additionally contribute to isoform selectivity through steric interactions in the CA active site cleft.

Quote Request

Request a Quote for N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.